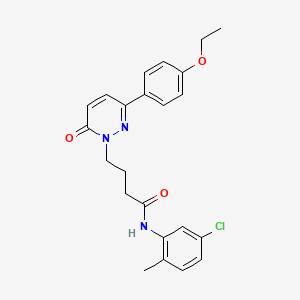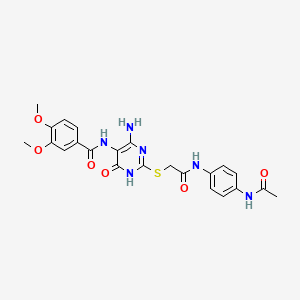![molecular formula C12H17NO5S4 B2611005 Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2415501-09-4](/img/structure/B2611005.png)
Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a dithiepan moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl group, followed by the addition of the dithiepan moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the dithiepan moiety.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .
Applications De Recherche Scientifique
Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the dithiepan moiety.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of the dithiepan moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its interactions with biological targets and improve its solubility and stability .
Propriétés
IUPAC Name |
methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S4/c1-18-11(14)10-9(2-3-21-10)22(16,17)13-6-12(15)7-19-4-5-20-8-12/h2-3,13,15H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGQYDAEXTKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)




![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)



![N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
